BenchChemオンラインストアへようこそ!

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde

nitroimidazole antimicrobial reduction potential regioisomer SAR

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde (CAS 87471-10-1, PubChem CID is a heterocyclic building block belonging to the 5-nitroimidazole class, featuring a benzyl substituent at N-1, a nitro group at C-5, and a formyl group at C-4. Its molecular formula is C₁₁H₉N₃O₃ with a molecular weight of 231.21 g·mol⁻¹, a computed XLogP3 of 1.6, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds.

Molecular Formula C11H9N3O3
Molecular Weight 231.21 g/mol
CAS No. 87471-10-1
Cat. No. B1282346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde
CAS87471-10-1
Molecular FormulaC11H9N3O3
Molecular Weight231.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C=O
InChIInChI=1S/C11H9N3O3/c15-7-10-11(14(16)17)13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
InChIKeySBXCVTNNZJYOPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde (CAS 87471-10-1): Key Physicochemical and Structural Profile for Informed Procurement


1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde (CAS 87471-10-1, PubChem CID 13385962) is a heterocyclic building block belonging to the 5-nitroimidazole class, featuring a benzyl substituent at N-1, a nitro group at C-5, and a formyl group at C-4 [1]. Its molecular formula is C₁₁H₉N₃O₃ with a molecular weight of 231.21 g·mol⁻¹, a computed XLogP3 of 1.6, zero hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology, enabling access to 5-nitroimidazole derivatives that retain the privileged antimicrobial pharmacophore while offering orthogonal derivatization handles through the aldehyde group.

Why 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde Cannot Be Replaced by Generic Nitroimidazole Analogs: Critical Structural Determinants for Selection


Generic substitution among nitroimidazole carbaldehydes is precluded by three interdependent structural features that govern biological activation, synthetic accessibility, and downstream derivatization potential. First, the position of the nitro group on the imidazole ring is the primary determinant of antimicrobial bioactivation: 5-nitroimidazoles are reductively activated by microbial nitroreductases, whereas 4-nitroimidazoles are not, a distinction quantitatively captured by one-electron reduction potential (E₁⁷) and dipole moment differences [1]. Second, the N-1 benzyl substituent—bulkier than the methyl or hydroxyethyl groups found in metronidazole and other first-generation 5-nitroimidazoles—profoundly influences electron transfer kinetics between reduced ferredoxins and the nitro group, as demonstrated by quantitative structure–activity relationship (QSAR) analysis of kinetic data [2]. Third, the C-4 aldehyde group provides a synthetic handle (condensation, oxidation, reductive amination) that is absent in non‑aldehyde analogs such as 1-benzyl-5-nitroimidazole (CAS 159790-78-0). Replacing this compound with a regioisomer, a de‑benzylated analog, or a non‑aldehyde variant would therefore alter reduction potential, enzyme recognition, or available derivatization chemistry in ways that can compromise the intended research or synthetic outcome.

Quantitative Differentiation Evidence for 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde (87471-10-1) Versus Closest Analogs


Nitro Group Position (C-5 vs. C-4): One-Electron Reduction Potential and Biological Activation Potential

The C-5 nitro substitution in 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde places it within the 5-nitroimidazole class, which is known to be enzymatically reduced by microbial nitroreductases to cytotoxic radical anions. By contrast, 4-nitroimidazoles are not competent substrates for this bioactivation. Pulse radiolysis measurements establish the one-electron reduction potential (E₁⁷) of the reference 5-nitroimidazole metronidazole at −486 ± 10 mV, whereas 4-nitroimidazole registers ≤ −527 mV—a difference of ≥ 41 mV that reflects weaker oxidizing power and reduced enzymatic reducibility for the 4-nitro isomer [1]. Furthermore, Free–Wilson analysis and dipole moment data demonstrate that the dipole moment alone can discriminate between antimicrobially active 5-nitroimidazoles and inactive 4-nitroimidazoles [2]. Because 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde retains the 5-nitro pharmacophore, it is positioned for bioactivation-dependent applications; its 4-nitro regioisomer (CAS 154927-05-6 / 13230-13-2) cannot be assumed to share this property.

nitroimidazole antimicrobial reduction potential regioisomer SAR hypoxia-selective prodrugs

Lipophilicity Differential (XLogP3) vs. Metronidazole: Implications for Membrane Permeability and Pharmacokinetic Profile

The computed XLogP3 of 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde is 1.6, derived from PubChem computational chemistry methods (release 2025.09.15) [1]. In comparison, the clinical reference 5-nitroimidazole metronidazole has an XLogP3 of 0.0 (PubChem CID 4173) [2]. The difference of +1.6 log units corresponds to a predicted ~40-fold increase in octanol–water partition coefficient, indicating substantially higher membrane permeability. This lipophilicity shift arises directly from the N-1 benzyl substitution replacing the N-1 hydroxyethyl group of metronidazole, and is consistent with the QSAR finding that the N-1 alkyl substituent size strongly modulates molecular recognition by electron-transfer proteins [3].

lipophilicity XLogP3 drug-likeness membrane permeability nitroimidazole pharmacokinetics

Vicarious Nucleophilic Substitution (VNS) Regioselectivity: 72% Yield for C-4 Functionalization via Dichloromethyl Intermediate

The synthesis of 1-benzyl-5-nitro-1H-imidazole-4-carbaldehyde exploits the regioselectivity of vicarious nucleophilic substitution (VNS) at the C-4 position of 1-benzyl-5-nitroimidazole. Chen et al. (2002) reported that treatment of 1-benzyl-5-nitroimidazole with the carbanion generated from chloroform and potassium tert-butoxide afforded 1-benzyl-4-dichloromethyl-5-nitroimidazole in 72% isolated yield [1]. Hydrolysis of this dichloromethyl intermediate yields the target 4-carbaldehyde. This VNS approach is enabled specifically by the 5-nitro substitution pattern, which activates the C-4 position for nucleophilic attack; the 4-nitro regioisomer (1-benzyl-4-nitroimidazole) would not direct VNS to the C-5 position with comparable efficiency due to differing electronic activation. The 72% yield for the key C–C bond-forming step provides a benchmark for synthetic route evaluation.

vicarious nucleophilic substitution VNS C-H functionalization nitroimidazole synthesis regioselectivity

Dual Functional Handle Architecture: Aldehyde + Nitro vs. Non-Aldehyde Analog 1-Benzyl-5-nitroimidazole

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde (MW 231.21, HBA count 4) possesses two orthogonal reactive handles: the C-4 aldehyde and the C-5 nitro group. The non-aldehyde analog 1-benzyl-5-nitroimidazole (CAS 159790-78-0; MW 203.20, HBA count 3) lacks the aldehyde and consequently cannot be oxidized to the corresponding carboxylic acid or undergo condensation-based chain extension [1][2]. The aldehyde → carboxylic acid oxidation product, 1-benzyl-5-nitroimidazole-4-carboxylic acid (CAS 69195-96-6), has been employed as a validated starting material for the six-step synthesis of a ring-expanded xanthine analogue that acts as a competitive guanase inhibitor with a Kᵢ of 2.27 ± 0.66 × 10⁻⁴ M [3]. This synthetic pathway is inaccessible from the non-aldehyde analog without additional functionalization steps.

synthetic intermediate aldehyde handle medicinal chemistry building block guanase inhibitor imidazole derivatization

N-1 Benzyl Steric Bulk Effect on Electron Transfer Kinetics: QSAR Evidence from Ferredoxin Reactivity Studies

Vidakovic et al. (2003) conducted a quantitative structure–activity analysis of electron transfer kinetics between reduced [2Fe-2S] ferredoxins and a panel of nitroimidazoles. Their QSAR model revealed that the size of the N-1 alkyl substituent strongly influenced the magnitude of the electron transfer rate constant, implicating the distance between the iron–sulfur cluster and the nitro group as the critical variable [1]. The rates of electron transfer from Anabaena ferredoxin to all nitroimidazoles tested were 1 to 2 orders of magnitude lower than for Trichomonas vaginalis ferredoxin, establishing a host-susceptibility correlation [1]. 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde bears a benzyl group at N-1—a substituent of substantially greater steric volume than the N-1 hydroxyethyl group of metronidazole or the N-1 methyl group of dimetridazole. Based on the established QSAR, this steric difference is expected to produce a measurably altered electron transfer rate constant compared to first-generation 5-nitroimidazoles with smaller N-1 substituents.

electron transfer kinetics ferredoxin nitroreductase QSAR N-1 substituent effect

Validated Research and Industrial Application Scenarios for 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde (87471-10-1)


Medicinal Chemistry: 5-Nitroimidazole Library Synthesis via C-4 Aldehyde Derivatization

The C-4 aldehyde group serves as a versatile anchor for parallel library synthesis of 5-nitroimidazole analogs. Oxidation to the carboxylic acid (1-benzyl-5-nitroimidazole-4-carboxylic acid) provides entry into amide, ester, and heterocycle-fused scaffolds, as demonstrated by Rajappan et al. who used this acid to construct a guanase inhibitor with Kᵢ = 227 μM [1]. Reductive amination of the aldehyde enables introduction of diverse amine substituents, while Knoevenagel condensation extends the conjugation for optical or electrochemical applications. The 5-nitro pharmacophore is retained throughout, preserving the potential for bioreductive activation as established by the ≥ 41 mV more favorable E₁⁷ relative to 4-nitro isomers discussed in Section 3.

Chemical Biology: Probing N-1 Substituent Effects on Nitroimidazole Reductive Activation Kinetics

The N-1 benzyl group provides a sterically demanding substituent for investigating the QSAR relationship between N-1 alkyl size and electron transfer rate from ferredoxins. As established by Vidakovic et al., the N-1 substituent size is the dominant variable governing electron transfer kinetics, with 1–2 orders of magnitude rate variation across different ferredoxin sources [2]. This compound, with its benzyl group, extends the steric parameter space beyond the methyl and hydroxyethyl substituents studied in the original panel, enabling more robust QSAR model building or validation of docking poses in nitroreductase active sites.

Synthetic Methodology: VNS-Based Regioselective C-4 Functionalization of 5-Nitroimidazoles

The VNS route reported by Chen et al. (72% yield for the C-4 dichloromethyl intermediate) establishes a generalizable strategy for installing carbon substituents at the position ortho to the nitro group in 5-nitroimidazoles [3]. This compound can serve as a starting material or reference standard for further VNS methodology development, including variation of the carbanion nucleophile, optimization of hydrolysis conditions for aldehyde liberation, and extension to solid-supported or flow chemistry formats. The regiochemical outcome is dictated by the 5-nitro substitution pattern, which cannot be replicated with 4-nitroimidazole substrates.

Physicochemical Reference: Membrane Permeability Studies Leveraging Elevated XLogP3

With an XLogP3 of 1.6—compared to 0.0 for metronidazole—this compound offers a ~40-fold higher predicted octanol–water partition coefficient. This makes it suitable as a more lipophilic probe in membrane permeability assays (e.g., PAMPA, Caco-2), in parallel artificial membrane permeability assays comparing nitroimidazole series, or as a starting scaffold for optimizing blood–brain barrier penetration in nitroimidazole-based CNS applications. The benzyl group also introduces UV chromophore characteristics useful for analytical detection in permeability and distribution studies.

Quote Request

Request a Quote for 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.